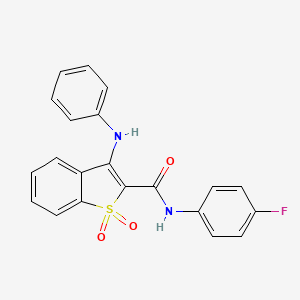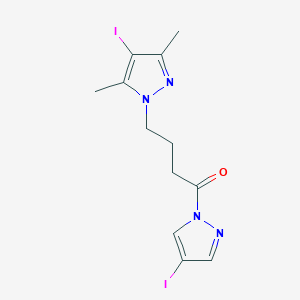
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-iodo-1H-pyrazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE is a synthetic organic compound characterized by the presence of two pyrazole rings, each substituted with iodine atoms
Preparation Methods
The synthesis of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 4-iodo-1H-pyrazole and 4-iodo-3,5-dimethyl-1H-pyrazole through cyclization reactions of appropriate precursors.
Coupling Reaction: The pyrazole rings are then coupled with a butanone derivative under specific reaction conditions, such as the presence of a base and a coupling agent.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Chemical Reactions Analysis
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the pyrazole rings can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The carbonyl group in the butanone moiety can participate in condensation reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE can be compared with other similar compounds, such as:
1-(4-BROMO-1H-PYRAZOL-1-YL)-4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with bromine atoms instead of iodine.
1-(4-CHLORO-1H-PYRAZOL-1-YL)-4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with chlorine atoms instead of iodine.
1-(4-FLUORO-1H-PYRAZOL-1-YL)-4-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE lies in the presence of iodine atoms, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C12H14I2N4O |
|---|---|
Molecular Weight |
484.07 g/mol |
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-(4-iodopyrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H14I2N4O/c1-8-12(14)9(2)17(16-8)5-3-4-11(19)18-7-10(13)6-15-18/h6-7H,3-5H2,1-2H3 |
InChI Key |
OHPXDTXJSLSLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)N2C=C(C=N2)I)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11484054.png)
![6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one](/img/structure/B11484062.png)
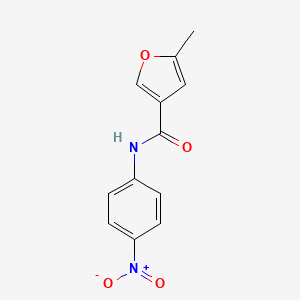
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11484072.png)
![4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11484079.png)
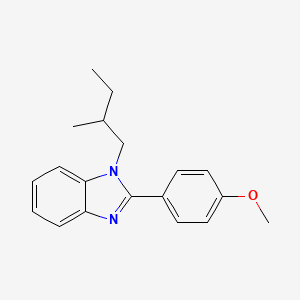
![2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester](/img/structure/B11484095.png)
![8-(2-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484096.png)
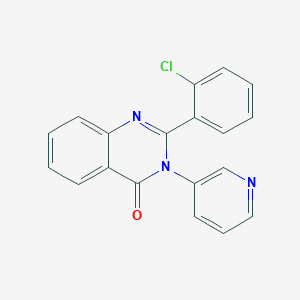
![methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11484111.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B11484116.png)
![3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11484124.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484133.png)
